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Compound of Interest

Compound Name: Nicotinic anhydride

Cat. No.: B1678761 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Nicotinic Anhydride (CAS No.

16837-38-0), a key reagent and intermediate in organic and medicinal chemistry. This

document details its physicochemical properties, synthesis and purification protocols,

significant applications, and the biological signaling pathways associated with its hydrolysis

product, nicotinic acid.

Physicochemical and Spectroscopic Data
Nicotinic anhydride is the symmetrical anhydride of nicotinic acid (Vitamin B3). It presents as

a white to off-white crystalline solid and is highly sensitive to moisture.[1] Due to its reactivity, it

serves as a valuable acylating agent in the synthesis of various nicotinic acid derivatives.[2]

Physicochemical Properties
The key physical and chemical properties of nicotinic anhydride are summarized in the table

below for quick reference.
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Property Value Source(s)

CAS Number 16837-38-0 [2]

Molecular Formula C₁₂H₈N₂O₃ [2]

Molecular Weight 228.21 g/mol [2]

Appearance
White to off-white crystalline

solid
[2]

Melting Point 122–125 °C [1]

Boiling Point 200 °C at 1 mmHg

Solubility

Soluble in polar organic

solvents (e.g., Acetone) and

benzene.[1]

[2]

InChI Key
VPODXHOUBDCEHN-

UHFFFAOYSA-N
[2]

Canonical SMILES
C1=CC(=CN=C1)C(=O)OC(=O

)C2=CC=CN=C2
[2]

Predicted Spectroscopic Analysis
While direct experimental spectra for nicotinic anhydride are not readily available in public

databases, its spectroscopic characteristics can be reliably predicted based on its structure and

data from analogous compounds.

¹H NMR Spectroscopy: The molecule is symmetrical, resulting in a simplified spectrum. The

four protons on each pyridine ring are chemically equivalent to their counterparts on the

other ring. This would lead to four distinct signals in the aromatic region (typically δ 7.0-9.5

ppm), corresponding to the protons at positions 2, 4, 5, and 6 of the pyridine ring. The

splitting patterns would be complex due to proton-proton coupling within the aromatic

system.

¹³C NMR Spectroscopy: Due to symmetry, six distinct carbon signals are expected.
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Carbonyl Carbon (C=O): One signal in the downfield region, characteristic of anhydride

carbonyls (typically δ 160-175 ppm).

Pyridine Ring Carbons: Five signals corresponding to the carbons of the pyridine ring, with

shifts influenced by the nitrogen atom and the carbonyl group. Aromatic carbons typically

appear between δ 120-150 ppm.

Infrared (IR) Spectroscopy: As a non-cyclic anhydride, its IR spectrum is expected to show

two characteristic carbonyl (C=O) stretching bands due to symmetric and asymmetric

vibrations.[3]

Asymmetric C=O Stretch: Strong band around 1800-1830 cm⁻¹.

Symmetric C=O Stretch: Strong band around 1740-1760 cm⁻¹.

C-O Stretch: A strong band in the 1000-1300 cm⁻¹ region.

Mass Spectrometry (MS):

Molecular Ion (M⁺): A peak at m/z = 228, corresponding to the molecular weight.

Fragmentation: Common fragmentation pathways for anhydrides include the loss of CO

and CO₂, leading to peaks at m/z = 200 and m/z = 184, respectively. A primary

fragmentation would be the cleavage of the C-O-C bond to yield a nicotinoyl cation (m/z =

106), which would likely be a prominent peak.

Synthesis and Purification
Nicotinic anhydride is typically synthesized from nicotinic acid. The method detailed in

Organic Syntheses provides a reliable and high-yield procedure, emphasizing the need for

strictly anhydrous conditions due to the compound's moisture sensitivity.[1]

Experimental Protocol: Synthesis from Nicotinic Acid
This protocol is adapted from Rinderknecht and Gutenstein, Org. Synth.1967, 47, 89.[1]

Reaction Scheme:
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2 C₆H₅NO₂ (Nicotinic Acid) + COCl₂ (Phosgene) + 2 (C₂H₅)₃N (Triethylamine) → C₁₂H₈N₂O₃

(Nicotinic Anhydride) + 2 (C₂H₅)₃N·HCl + CO₂ + H₂O

Materials:

Nicotinic acid (10 g, 0.081 mole)

Anhydrous benzene (275 ml)

Triethylamine (8.65 g, 0.086 mole), freshly distilled

12.5% solution of phosgene in benzene (34 g, 0.043 mole phosgene)

Anhydrous cyclohexane

Procedure:

Set up a 500-ml, three-necked, round-bottomed flask fitted with a mechanical stirrer, a

pressure-equalizing dropping funnel, and a stillhead connected to a condenser. All glassware

must be oven-dried at 200°C overnight.[1]

Add nicotinic acid and anhydrous benzene to the flask. Heat the mixture to distill off

approximately 75 ml of benzene to remove trace moisture.

Replace the stillhead with a Claisen head fitted with a thermometer and a calcium chloride

tube. Cool the mixture to 5°C in an ice bath.

Add the triethylamine all at once to the cold suspension. A clear solution should form.

With continued stirring and cooling, add the phosgene solution through the dropping funnel.

Maintain the reaction temperature below 7°C. Triethylamine hydrochloride will precipitate

immediately.[1]

After the addition is complete, stir the mixture at 5°C for 30 minutes, then at room

temperature for an additional 2 hours.

Filter the mixture and wash the collected triethylamine hydrochloride with anhydrous

benzene.
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Combine the filtrate and washes and evaporate to dryness on a rotary evaporator.

To purify the crude product, simmer the residue with 175 ml of a 2:3 mixture of anhydrous

benzene and cyclohexane. Filter the hot mixture to remove any insoluble material.

Store the filtrate at 5°C for 18 hours to allow crystallization.

Collect the crystalline product by filtration, wash with a small amount of cold benzene-

cyclohexane mixture, and dry in a vacuum.

A total yield of 87–93% of nicotinic anhydride with a melting point of 122–123°C can be

obtained.[1]
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Synthesis and purification workflow for Nicotinic Anhydride.
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Applications in Organic Synthesis
Nicotinic anhydride is primarily used as an efficient acylating agent for the introduction of the

nicotinoyl group. Its reactivity is characteristic of acid anhydrides, making it a valuable tool in

the synthesis of esters and amides of nicotinic acid, which are often explored for their

pharmacological properties.

Experimental Protocol: Esterification of an Alcohol
This protocol demonstrates the use of nicotinic anhydride in the synthesis of nicotinic acid

esters, adapted from a foundational method for preparing steroid nicotinates.

Reaction: Alcohol (R-OH) + Nicotinic Anhydride → Nicotinate Ester (R-O-CO-Py) + Nicotinic

Acid

Materials:

An alcohol (e.g., Testosterone, 15 parts by weight)

Nicotinic anhydride (14 parts by weight)

Water

Sodium bicarbonate

Procedure:

Heat nicotinic anhydride in a reaction vessel to 140°C until it becomes a molten liquid.

Add the alcohol (e.g., testosterone) to the molten anhydride.

Maintain the mixture at 140°C for 30 minutes with frequent stirring.

After cooling, crush the resulting solid mass and suspend it in water.

Add sodium bicarbonate solution to neutralize and dissolve any unreacted anhydride and the

nicotinic acid byproduct.

The insoluble product, the nicotinate ester, precipitates out.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 10 Tech Support

https://www.benchchem.com/product/b1678761?utm_src=pdf-body
https://www.benchchem.com/product/b1678761?utm_src=pdf-body
https://www.benchchem.com/product/b1678761?utm_src=pdf-body
https://www.benchchem.com/product/b1678761?utm_src=pdf-body
https://www.benchchem.com/product/b1678761?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1678761?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Collect the precipitate by filtration, wash thoroughly with water, and dry.

Biological Activity and Signaling Pathways
Nicotinic anhydride itself is not known to be a direct pharmacological agent. In a biological

system, it is expected to readily hydrolyze to two equivalents of nicotinic acid (niacin).

Therefore, its biological relevance is directly tied to the well-established pharmacology of

nicotinic acid.

Nicotinic acid is a crucial vitamin and a lipid-lowering agent. Its primary pharmacological effects

are mediated through the activation of a specific G protein-coupled receptor (GPCR) known as

the Hydroxycarboxylic Acid Receptor 2 (HCA₂), also designated as GPR109A.[4]

HCA₂ Receptor Signaling Cascade
The activation of the HCA₂ receptor by nicotinic acid initiates a signaling cascade primarily

through the Gᵢ subfamily of G proteins.

Key Steps in the Pathway:

Ligand Binding: Nicotinic acid binds to the HCA₂ receptor on the surface of cells, particularly

adipocytes and immune cells like macrophages.[5][6]

Gᵢ Protein Activation: This binding event causes a conformational change in the receptor,

leading to the activation of the associated heterotrimeric Gᵢ protein. The Gαᵢ subunit

dissociates from the Gβγ dimer.

Inhibition of Adenylyl Cyclase: The activated Gαᵢ subunit inhibits the enzyme adenylyl

cyclase. This action reduces the intracellular concentration of cyclic AMP (cAMP).

Downstream Effects (Antilipolysis): In adipocytes, the decrease in cAMP levels leads to

reduced activity of Protein Kinase A (PKA). PKA would normally phosphorylate and activate

hormone-sensitive lipase (HSL), the enzyme responsible for breaking down triglycerides. By

inhibiting this cascade, nicotinic acid effectively reduces lipolysis, leading to a decrease in

circulating free fatty acids.
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Gβγ-Mediated Pathways: The dissociated Gβγ subunits can also activate other signaling

pathways, including the Phosphoinositide 3-kinase (PI3K)/Akt pathway, which is involved in

cell survival and growth.

Plasma Membrane

Cytosol

Nicotinic Acid
(from Anhydride Hydrolysis)

HCA₂ Receptor
(GPR109A)

Binds Gᵢ Protein
(αβγ)

Activates

Gαᵢ

(active)

Gβγ

Adenylyl
Cyclase

cAMP

Inhibits

PI3KActivates

ATP
Converts

Protein Kinase A
(PKA)

Activates Hormone-Sensitive
Lipase (HSL)

Activates Lipolysis
(Triglyceride Breakdown)

Catalyzes

AktActivates Cell SurvivalPromotes

Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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To cite this document: BenchChem. [An In-depth Technical Guide to Nicotinic Anhydride
(CAS: 16837-38-0)]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1678761#nicotinic-anhydride-cas-number-16837-38-
0-information]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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